2-Cyclopropylethylamine
Overview
Description
2-Cyclopropylethylamine is an organic compound with the molecular formula C5H11N. It is a colorless liquid or solid that is soluble in water and common organic solvents . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
2-Cyclopropylethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Safety and Hazards
2-Cyclopropylethylamine is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), rinsing cautiously with water if it gets in the eyes (P305+351+338), and washing contaminated clothing before reuse (P363) .
Preparation Methods
2-Cyclopropylethylamine can be synthesized through several methods. One common synthetic route involves the addition of cyclopropane to ethylene, followed by amination . Another method involves the reduction of cyclopropylacetonitrile using lithium aluminium hydride in diethyl ether, followed by heating and refluxing . Industrial production methods typically involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Cyclopropylethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can yield primary amines.
Substitution: It can undergo nucleophilic substitution reactions, forming different substituted amines. Common reagents used in these reactions include lithium aluminium hydride, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-Cyclopropylethylamine involves its interaction with specific molecular targets and pathways. The cyclopropane ring in its structure imposes conformational rigidity, which can enhance its binding affinity to certain biological targets . This rigidity also increases the metabolic stability of the compound, extending its therapeutic action .
Comparison with Similar Compounds
2-Cyclopropylethylamine can be compared with other similar compounds such as:
- 2-Methylcyclopropan-1-amine
- 1-Cyclopropyl-ethylamine
- 2-Cyclohexyl-ethylamine These compounds share similar structural features but differ in their specific chemical properties and applications . The unique cyclopropane ring in this compound provides distinct advantages in terms of stability and reactivity .
Properties
IUPAC Name |
2-cyclopropylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGZOXRETBBBJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437086 | |
Record name | 2-Cyclopropylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62893-54-3 | |
Record name | Cyclopropaneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62893-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropaneethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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